molecular formula C13H16N2O2 B2358293 2-[(1-Methylpyrrolidin-2-yl)methoxy]-1,3-benzoxazole CAS No. 2200697-18-1

2-[(1-Methylpyrrolidin-2-yl)methoxy]-1,3-benzoxazole

Cat. No.: B2358293
CAS No.: 2200697-18-1
M. Wt: 232.283
InChI Key: UYAGGPVRELXMCY-UHFFFAOYSA-N
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Description

The compound “2-[(1-Methylpyrrolidin-2-yl)methoxy]-1,3-benzoxazole” is a complex organic molecule that contains a benzoxazole ring and a methylpyrrolidine group . The benzoxazole ring is a heterocyclic compound, consisting of a benzene ring fused to an oxazole ring. The methylpyrrolidine group is a pyrrolidine ring with a methyl substituent .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of organic reactions. Pyrrolidine derivatives can be synthesized from different cyclic or acyclic precursors . The benzoxazole ring could potentially be formed through a cyclization reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzoxazole and pyrrolidine rings. The pyrrolidine ring is a five-membered ring with one nitrogen atom, and it’s known for its non-planarity due to a phenomenon called "pseudorotation" .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present in its structure. For instance, the pyrrolidine ring could potentially undergo various reactions such as functionalization .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the benzoxazole and pyrrolidine rings could influence its solubility, boiling point, and melting point .

Scientific Research Applications

Synthesis and Chemical Properties

  • Pyrrolidine Derivatives Synthesis : The synthesis of trans N-Substituted Pyrrolidine Derivatives, including those bearing 1,2,4-triazole ring, demonstrates the versatility of pyrrolidine compounds in creating significant biological activities. These activities are attributed to their hydrogen bonding, solubility, dipole character, and rigidity (Prasad et al., 2021).
  • Fluorescent Nanofibers and Microcrystals : Research on 2-Phenyl-benzoxazole derivatives has shown their application in creating highly fluorescent nanofibers and microcrystals. These compounds exhibit strong blue light emission and are promising for use as fluorescent nanomaterials (Ghodbane et al., 2012).

Biological Activities

  • DNA-Binding and Antitumor Activity : A study on ligands based on benzoxazole and their transition metal complexes revealed their ability to bind to DNA through intercalation mode. These compounds showed notable antitumor activity, suggesting potential uses in cancer therapy (Jiang et al., 2010).
  • pH and Metal Cations Sensing : Benzoxazole derivatives have been applied in creating fluorescent probes for sensing pH changes and metal cations. Their high sensitivity and selectivity make them valuable for biological and environmental monitoring (Tanaka et al., 2001).

Material Science

  • Photodegradation Studies : The photodegradation of benzoxazole derivatives, like rabeprazole sodium, a proton pump inhibitor, offers insights into the stability of these compounds under various conditions, which is critical for their pharmaceutical applications (Garcia et al., 2008).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for this compound could involve further studies to explore its potential applications. For instance, it could be investigated for its potential use in drug development, given the biological activity of benzoxazole and pyrrolidine derivatives .

Properties

IUPAC Name

2-[(1-methylpyrrolidin-2-yl)methoxy]-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-15-8-4-5-10(15)9-16-13-14-11-6-2-3-7-12(11)17-13/h2-3,6-7,10H,4-5,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYAGGPVRELXMCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1COC2=NC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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